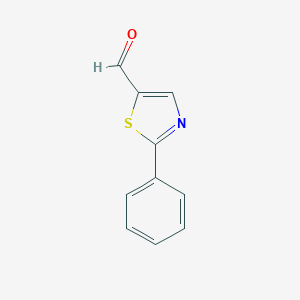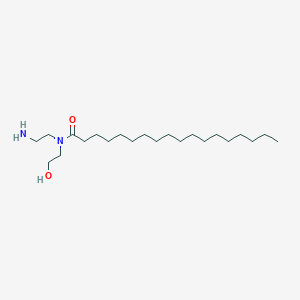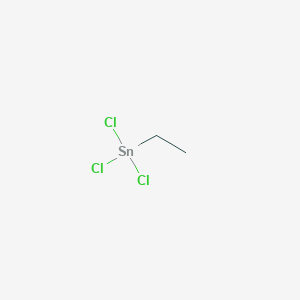
Stannane, ethyltrichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, ethyltrichloro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrochloric acid and ethylsilanetriol. The compound is also known as ethyltrichlorostannane, and its chemical formula is C2H5Cl3Sn.
Mécanisme D'action
The mechanism of action of stannane, ethyltrichloro- is not well understood. However, it is believed to act by disrupting cellular processes, such as DNA synthesis and cell division. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Stannane, ethyltrichloro- has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, and it has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, ethyltrichloro- has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other organotin compounds.
However, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. The compound is highly reactive and can react with water to form hydrochloric acid and ethylsilanetriol. It is also toxic and can cause skin and eye irritation upon contact.
Orientations Futures
There are several future directions for research on stannane, ethyltrichloro-. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
In material science, future research could focus on the development of new applications for stannane, ethyltrichloro- in the production of electronic devices and as a corrosion inhibitor for metals. Further studies could also be conducted to better understand the mechanism of action of the compound and its physiological effects.
Conclusion:
Stannane, ethyltrichloro- is a chemical compound that has potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound has been extensively studied for its potential therapeutic applications, and it has also been used as a precursor for the synthesis of organotin compounds and tin oxide nanoparticles. Despite its advantages, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. Further research is needed to better understand the mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis method of stannane, ethyltrichloro- involves the reaction of ethyltrichlorosilane with metallic tin in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Stannane, ethyltrichloro- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound is used as a reagent in organic synthesis reactions, such as the reduction of aldehydes and ketones to alcohols. It is also used as a precursor for the synthesis of organotin compounds, which have applications in the production of polymers, plastics, and coatings.
In material science, stannane, ethyltrichloro- has been used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in the production of electronic devices, such as solar cells and gas sensors. The compound has also been studied for its potential use as a corrosion inhibitor for metals.
In biomedical research, stannane, ethyltrichloro- has been studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, and it has also been studied for its potential use as an antiviral agent.
Propriétés
Numéro CAS |
1066-57-5 |
|---|---|
Nom du produit |
Stannane, ethyltrichloro- |
Formule moléculaire |
C2H5Cl3Sn |
Poids moléculaire |
254.1 g/mol |
Nom IUPAC |
trichloro(ethyl)stannane |
InChI |
InChI=1S/C2H5.3ClH.Sn/c1-2;;;;/h1H2,2H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
MEBRQLCKPRKBOH-UHFFFAOYSA-K |
SMILES |
CC[Sn](Cl)(Cl)Cl |
SMILES canonique |
CC[Sn](Cl)(Cl)Cl |
Autres numéros CAS |
1066-57-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



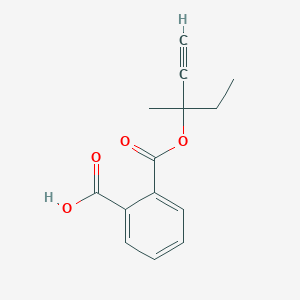
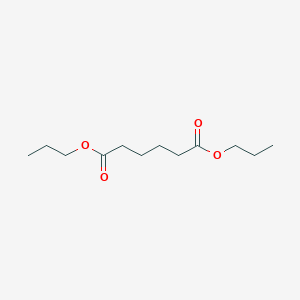


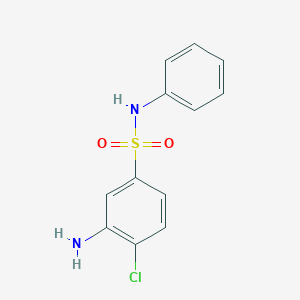
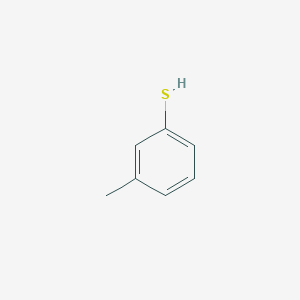
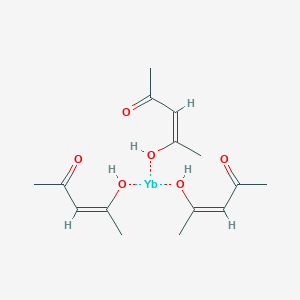
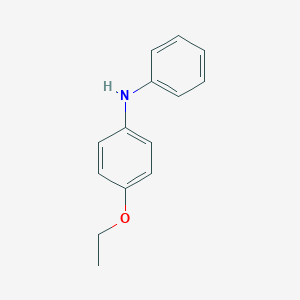
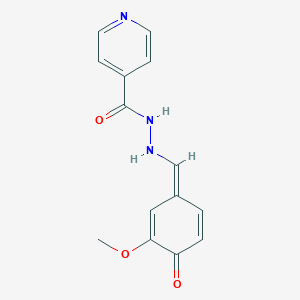
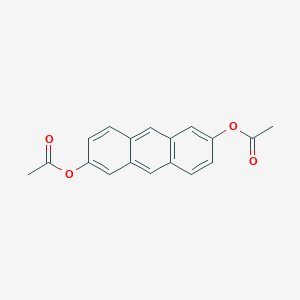
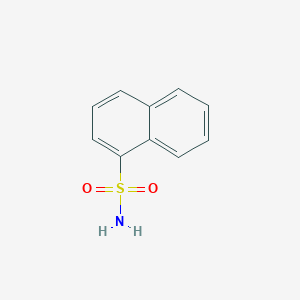
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
